Cas no 2877761-82-3 (2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound featuring a pyrazole-azetidine core linked to a tetrahydroquinoline scaffold with a nitrile functional group. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of a bromo-substituted pyrazole enhances reactivity for further derivatization, while the azetidine ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. The tetrahydroquinoline moiety offers a lipophilic framework, which may influence pharmacokinetic properties. This compound’s modular design allows for versatile modifications, making it a valuable candidate for medicinal chemistry research and drug discovery applications.
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile structure
2877761-82-3 structure
商品名:2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS番号:2877761-82-3
MF:C17H18BrN5
メガワット:372.262321949005
CID:5319457
PubChem ID:165432663

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
    • 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
    • 2877761-82-3
    • F6677-3845
    • AKOS040859152
    • インチ: 1S/C17H18BrN5/c18-15-7-20-23(11-15)10-12-8-22(9-12)17-14(6-19)5-13-3-1-2-4-16(13)21-17/h5,7,11-12H,1-4,8-10H2
    • InChIKey: DWBFDOMUACXJHS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NN(C=1)CC1CN(C2C(C#N)=CC3CCCCC=3N=2)C1

計算された属性

  • せいみつぶんしりょう: 371.07456g/mol
  • どういたいしつりょう: 371.07456g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 57.7Ų

じっけんとくせい

  • 密度みつど: 1.60±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 563.9±50.0 °C(Predicted)
  • 酸性度係数(pKa): 3.92±0.20(Predicted)

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6677-3845-5μmol
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
5μmol
$94.5 2023-09-07
Life Chemicals
F6677-3845-30mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
30mg
$178.5 2023-09-07
Life Chemicals
F6677-3845-1mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
1mg
$81.0 2023-09-07
Life Chemicals
F6677-3845-40mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
40mg
$210.0 2023-09-07
Life Chemicals
F6677-3845-3mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
3mg
$94.5 2023-09-07
Life Chemicals
F6677-3845-5mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
5mg
$103.5 2023-09-07
Life Chemicals
F6677-3845-10μmol
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
10μmol
$103.5 2023-09-07
Life Chemicals
F6677-3845-50mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
50mg
$240.0 2023-09-07
Life Chemicals
F6677-3845-4mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
4mg
$99.0 2023-09-07
Life Chemicals
F6677-3845-15mg
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2877761-82-3
15mg
$133.5 2023-09-07

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile 関連文献

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrileに関する追加情報

Introduction to 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 2877761-82-3)

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile, identified by its CAS number 2877761-82-3, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential pharmacological applications. The structural framework of this compound integrates multiple pharmacophoric elements, including a tetrahydroquinoline core and an azetidine ring system, which are known for their role in modulating biological pathways.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in the development of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, making them valuable candidates for further investigation. The presence of a carbonitrile group at the 3-position of the tetrahydroquinoline scaffold enhances the electrophilicity of the molecule, facilitating interactions with various biological targets. Additionally, the incorporation of a 4-bromo-substituted pyrazole moiety introduces additional functionalization possibilities, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.

The azetidine ring in this compound contributes to its structural complexity and may play a crucial role in determining its binding affinity and selectivity. Azetidine derivatives are known to exhibit significant interactions with enzymes and receptors, making them promising scaffolds for drug discovery. The combination of these two heterocyclic systems in 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile suggests a multifaceted approach to modulating biological processes.

One of the most compelling aspects of this compound is its potential application in oncology research. The tetrahydroquinoline core is structurally related to several known antitumor agents, and modifications at the 3-position with a carbonitrile group have been shown to enhance cytotoxicity against various cancer cell lines. Furthermore, the 4-bromo-pyrazole moiety has been implicated in inhibiting kinases and other enzymes involved in tumor progression. Preclinical studies have demonstrated that derivatives with similar structural motifs exhibit promising antineoplastic activity.

Another area of interest is the compound's potential as an antimicrobial agent. The unique combination of heterocycles may disrupt essential bacterial processes by interfering with cell wall synthesis or metabolic pathways. Preliminary data indicate that modifications at the azetidine ring can influence binding affinity to bacterial enzymes, offering a novel strategy for combating resistant strains. This aligns with global efforts to develop new antibiotics due to rising concerns about antibiotic resistance.

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multi-step organic transformations that highlight the synthetic versatility of these heterocyclic systems. Key steps include nucleophilic substitution reactions between brominated precursors and azetidine derivatives, followed by cyclization and functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

In conclusion, 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 2877761-82-3) represents a promising candidate for further pharmacological exploration. Its unique structural features and demonstrated biological activities position it as a valuable asset in drug discovery efforts aimed at addressing critical therapeutic challenges. Continued research into this compound and its derivatives is expected to yield significant insights into novel therapeutic strategies across multiple disease areas.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd